3,4-diamino-2H-chromen-2-one
Overview
Description
3,4-diamino-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin, 3,4-diamino- typically involves the introduction of amino groups at the 3 and 4 positions of the coumarin ring. One common method is the nitration of coumarin followed by reduction to introduce the amino groups. This process can be carried out using nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or reduction with tin and hydrochloric acid to obtain the diamino derivative .
Industrial Production Methods
Industrial production of coumarin derivatives often employs large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,4-diamino-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The compound can be further reduced to form different derivatives with varying degrees of hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin and hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated coumarins, and various substituted coumarins with functional groups such as alkyl, acyl, or aryl groups .
Scientific Research Applications
3,4-diamino-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of coumarin, 3,4-diamino- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions make it a promising candidate for drug development and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin: Similar in structure but with an amino group at the 4 position only.
3-Aminocoumarin: Contains an amino group at the 3 position.
Coumarin: The parent compound without any amino substitutions.
Uniqueness
3,4-diamino-2H-chromen-2-one is unique due to the presence of two amino groups, which enhances its reactivity and potential for forming diverse derivatives. This dual substitution allows for more complex interactions with biological targets and greater versatility in chemical synthesis .
Properties
IUPAC Name |
3,4-diaminochromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQKTUQIJKCAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191786 | |
Record name | Coumarin, 3,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38464-23-2 | |
Record name | Coumarin, 3,4-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 3,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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